molecular formula C12H20ClN5 B12230024 1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride

1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride

Cat. No.: B12230024
M. Wt: 269.77 g/mol
InChI Key: SLPWHHCFKBDEOC-UHFFFAOYSA-N
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Description

This compound is a methanamine derivative featuring dual 1-ethylpyrazol-4-yl substituents. The ethyl groups are attached to the N1 positions of the pyrazole rings, while the methanamine core bridges the two heterocycles. The hydrochloride salt enhances solubility, a common modification for amine-containing pharmaceuticals. The molecular formula is C₁₃H₂₀ClN₅, with a molar mass of 281.45 g/mol (calculated). Pyrazole moieties are known for their role in modulating electronic and steric properties, influencing binding interactions in medicinal chemistry contexts .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-3-16-9-11(7-14-16)5-13-6-12-8-15-17(4-2)10-12;/h7-10,13H,3-6H2,1-2H3;1H

InChI Key

SLPWHHCFKBDEOC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CN(N=C2)CC.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-ethylpyrazole, which is then subjected to further reactions.

    Reaction Conditions: The key step involves the reaction of 1-ethylpyrazole with formaldehyde and a secondary amine under acidic conditions to form the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine; hydrochloride. Research indicates that pyrazole compounds exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds modified with aliphatic amides have shown enhanced antibacterial activity, suggesting that structural modifications can optimize efficacy .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory effects. A study demonstrated that certain pyrazole compounds could inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases. The presence of specific functional groups in the pyrazole structure is believed to contribute to this activity .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives reveal promising results. For example, a series of 3-aryl-1H-pyrazole derivatives were tested against A549 lung cancer cells, showing significant growth inhibition and induction of apoptosis. This suggests that 1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine; hydrochloride may have potential as an anticancer agent .

Case Studies and Research Findings

StudyFindingsApplication
Ragavan et al. (2014)Synthesized novel pyrazole derivatives with antibacterial activity against multiple strainsDevelopment of new antibacterial agents
Zheng et al. (2015)Investigated growth inhibition in A549 cells by pyrazole derivativesPotential anticancer therapies
Bruno et al. (2016)Reported chemotaxis inhibitory activity in neutrophilsTreatment for inflammatory conditions

These studies illustrate the versatility of 1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine; hydrochloride in addressing various health challenges.

Mechanism of Action

The mechanism of action of 1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, resulting in the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The table below compares the target compound with structurally related molecules from the provided evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Heterocycle(s) Substituents Salt Form
1-(1-Ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine hydrochloride C₁₃H₂₀ClN₅ 281.45 Pyrazole (×2) Ethyl (×2) Hydrochloride
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine C₁₂H₁₅N₃O 217.27 Pyrazole 3-Methoxyphenyl, Methyl Free base
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride C₁₁H₁₃ClN₂S 240.75 Thiazole Phenyl, Methyl Hydrochloride
1-{1-[(1-Methylimidazol-4-yl)methyl]-1H-indol-6-yl}methanamine hydrochloride C₁₄H₁₇ClN₄ 276.77 Imidazole, Indole Methyl (×2) Hydrochloride
Key Observations:

Heterocycle Diversity: The target compound’s dual pyrazole system contrasts with thiazole (), imidazole-indole (), and methoxyphenyl-substituted pyrazole (). Indole-containing analogues () may exhibit enhanced aromatic interactions due to their planar structure, unlike the pyrazole-based target .

Methyl substituents on amines (e.g., and ) reduce steric hindrance compared to bulkier ethyl groups, possibly affecting target-binding kinetics .

Salt Form :

  • Hydrochloride salts (target compound, ) improve solubility relative to free bases (). However, di-/trihydrochloride salts (e.g., ) may offer further solubility advantages .

Inferred Physicochemical Properties

  • Lipophilicity : The target’s dual ethylpyrazole groups likely result in a higher logP than analogues with methoxy () or methyl () substituents.
  • Solubility : Hydrochloride salts generally exhibit moderate aqueous solubility. The target’s molecular weight (~281 g/mol) aligns with drug-like properties, though bulkier analogues (e.g., ’s 276.77 g/mol) may face diffusion limitations .

Biological Activity

1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring structure, which is known for its diverse biological activities. The molecular formula is C11H16N4HClC_{11}H_{16}N_4\cdot HCl, and it has a molecular weight of approximately 232.73 g/mol. The presence of the ethyl groups on the pyrazole rings enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific interactions can modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

Potential Targets:

  • Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptors : It can bind to receptors involved in neurotransmission or hormonal regulation, potentially affecting physiological responses.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in preclinical models.
  • Anti-inflammatory Effects : Compounds with pyrazole moieties are often investigated for their anti-inflammatory properties.
  • Antimicrobial Properties : Certain pyrazole derivatives have been noted for their effectiveness against various pathogens.

Case Studies

  • Antitumor Efficacy : A study demonstrated that compounds with similar pyrazole structures inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest. In vivo studies showed reduced tumor size in xenograft models when treated with these compounds.
  • Anti-inflammatory Activity : Another research highlighted the anti-inflammatory effects of pyrazole derivatives in models of acute inflammation, where they significantly reduced pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies have suggested that related compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of tumor cell proliferation
Anti-inflammatoryReduction in cytokine levels
AntimicrobialEfficacy against bacterial strains
NeuroprotectiveModulation of neurotransmitter activity

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : When handling pyrazole derivatives like this compound, strict safety measures are critical. Use full-body protective suits and P95/P1 respirators for low-level exposure, or OV/AG/P99 respirators for higher concentrations . Ensure fume hoods are operational to prevent inhalation risks, and avoid skin/eye contact using nitrile gloves and face shields compliant with NIOSH or EN standards . Emergency procedures include immediate rinsing of affected areas with water and medical consultation for persistent irritation .

Q. What synthetic routes are reported for structurally similar pyrazole-based amines?

  • Methodological Answer : Pyrazole derivatives are commonly synthesized via nucleophilic substitution or cyclization reactions. For example, 2-chloro-N-(pyrazolyl)acetamide analogs are prepared by reacting pyrazole precursors with chloroacetyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl . Optimization involves controlling reaction temperature (e.g., 120°C for cyclization) and solvent polarity to improve yields . Purification via column chromatography or recrystallization is recommended for isolating high-purity products .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) validate molecular structure and purity . For crystallographic analysis, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, leveraging high-resolution X-ray diffraction data . Thermal stability can be assessed via Differential Scanning Calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

  • Methodological Answer : Discrepancies in stereochemistry or substituent positioning can be addressed using SHELX-based refinement. For example, SHELXL’s twin refinement module is effective for analyzing twinned crystals, while SHELXD’s direct methods improve phase determination in ambiguous cases . Pairing this with density functional theory (DFT) calculations ensures electronic environments align with observed diffraction patterns .

Q. What strategies mitigate stability issues during long-term storage of pyrazole derivatives?

  • Methodological Answer : Store the compound in sealed glass containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation . Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) using HPLC to track impurity profiles . Avoid exposure to UV light, which can induce photolytic cleavage of the ethylpyrazole moiety .

Q. How can researchers reconcile contradictory toxicological data for related compounds?

  • Methodological Answer : Perform comparative assays using standardized models (e.g., OECD Guidelines 423 for acute toxicity). For instance, if in vitro cytotoxicity (e.g., IC50 in HEK293 cells) conflicts with in vivo data, assess bioavailability differences via pharmacokinetic studies . Cross-reference with databases like ACGIH or IARC to validate hazard classifications, noting that pyrazole derivatives often lack carcinogenicity flags but may show acute toxicity at high doses .

Q. What reaction optimization techniques improve yields in multi-step syntheses?

  • Methodological Answer : Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For example, a Central Composite Design can optimize the coupling of ethylpyrazole intermediates with methylamine derivatives, minimizing side products . Use catalysts like Pd/C for hydrogenation steps, and monitor reaction progress via in situ FTIR to detect intermediate formation .

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